ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Inhibitors
A study focused on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated promising antituberculosis activity and low cytotoxicity, highlighting the therapeutic potential of pyrazole derivatives in infectious disease treatment V. U. Jeankumar et al., 2013.
Microwave-Assisted Synthesis
Another study explored the microwave-assisted synthesis of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate derivatives, illustrating an efficient method for preparing carboxamides. This approach underscores the significance of pyrazole derivatives in synthetic organic chemistry and potential pharmaceutical applications M. Milosevic et al., 2015.
Antibacterial Studies
Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. This study exemplifies the role of pyrazole derivatives in developing new antimicrobial agents H. Khalid et al., 2016.
Antimycobacterial Activity
A series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized, with some compounds showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research highlights the potential of pyrazole-related compounds in addressing drug resistance in tuberculosis Kai Lv et al., 2017.
Crystal Structure and DFT Study
The crystal structure and DFT study of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate were conducted to understand the molecular interactions and stability of pyrazole derivatives. Such studies are crucial for rational drug design and material science applications Jinhui Zhou et al., 2017.
properties
IUPAC Name |
ethyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-4-27-20(24)18-14-22(13-17-12-15(2)8-9-16(17)3)21-19(18)28(25,26)23-10-6-5-7-11-23/h8-9,12,14H,4-7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBQOCOKIINDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.